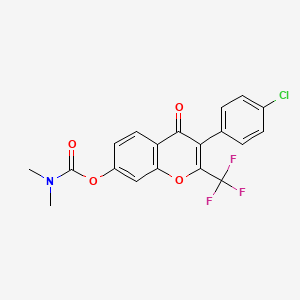

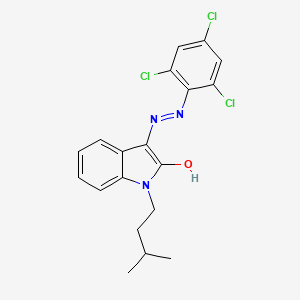

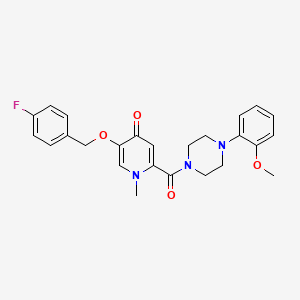

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition A study on the synthesis and characterization of new acrylamide derivatives, including compounds similar to (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide, has shown their potential as corrosion inhibitors in nitric acid solutions of copper. These derivatives were effective in reducing the corrosion rate of copper, suggesting their utility in the protection of metals against corrosion. The research utilized chemical and electrochemical methods to establish the effectiveness of these compounds, which could be considered mixed-type inhibitors based on their performance in potentiodynamic polarization curves. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) supported the experimental findings, confirming the chemical adsorption mechanism and adherence to the Langmuir isotherm (Ahmed Abu-Rayyan et al., 2022).

Optoelectronic Devices Another application area for similar acrylamide derivatives is in the development of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This research synthesized and characterized thiophene dyes with -CHO substituted derivatives, demonstrating their nonlinear absorption and optical limiting behavior under laser excitation. The study's findings have implications for their use in photonic or optoelectronic devices, showcasing the potential of these compounds in advanced technology applications (S. Anandan et al., 2018).

Drug Delivery Systems The unique properties of acrylamide derivatives have also been explored in the context of drug delivery applications. For instance, poly (hydroxy ethyl methyl acrylamide-co-acrylic acid) microspheres have been developed for pH-sensitive drug release. These microspheres, crosslinked with N,N′-Methylenebisacrylamide, demonstrated potential for controlled drug release in response to the pH levels, indicating their suitability for targeted drug delivery systems. The research highlighted the molecular dispersion of the drug within the microspheres and their spherical shape with a smooth surface, key attributes for effective drug delivery carriers (B. Swamy et al., 2013).

Eigenschaften

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-14-6-3-5-13(11-14)16(21-2)12-18-17(19)9-8-15-7-4-10-22-15/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIZOSLZBPFDCC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2679313.png)

![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)